4-cyclopropyl-1-methyl-3-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-cyclopropyl-1-methyl-3-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of cyclopropyl, pyrazolo[3,4-d]pyrimidine, and triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-methyl-3-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-methyl-3-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-cyclopropyl-1-methyl-3-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-methyl-3-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.
Triazole derivatives: Compounds with triazole rings are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
4-cyclopropyl-1-methyl-3-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit kinases selectively makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H22N8O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C17H22N8O/c1-22-15-13(9-20-22)16(19-10-18-15)24-7-5-11(6-8-24)14-21-23(2)17(26)25(14)12-3-4-12/h9-12H,3-8H2,1-2H3 |
InChI Key |
GVOBKHLJFYZPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C |
Origin of Product |
United States |
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